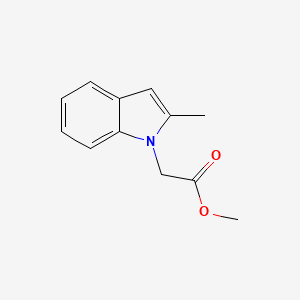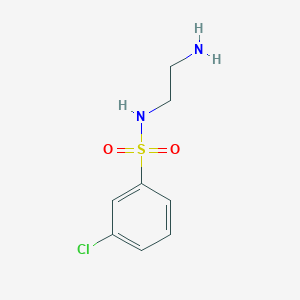
N-(4-aminophenyl)-N-methylethane-1-sulfonamide
Descripción general
Descripción
N-(4-aminophenyl)-N-methylethane-1-sulfonamide, also known as MESNA, is a synthetic compound that has been widely used in scientific research. It is an organosulfur compound with the molecular formula C6H10N2O2S and is a white crystalline powder that is soluble in water. MESNA is known for its ability to protect cells and tissues from the harmful effects of certain chemotherapeutic agents, making it a valuable tool in cancer research.
Aplicaciones Científicas De Investigación
Biosensing and Detection Systems
APMS can be employed in biosensors and detection platforms due to its chemical structure and functional groups. Researchers have designed portable bio-sensing systems using disposable bacterial-sensor chips. For instance, a recent study utilized anti-S. aureus@MPA/AuNPs-Cu-MOF@SPE (screen-printed electrodes functionalized with a copper-metal organic framework (Cu-MOF) conjugated with gold nanoparticles (AuNPs)) to detect Staphylococcus aureus (S. aureus) in food and water samples. The system demonstrated high sensitivity, selectivity, and rapid analysis capabilities.
Antimicrobial Agents
APMS derivatives have been explored for their antimicrobial activity. Researchers have synthesized novel benzothiazoles containing semicarbazone and thiosemicarbazone moieties, some of which exhibit promising antimicrobial properties . These compounds could potentially serve as agents against bacterial and fungal infections.
Graphene-Based Sensors
Functionalizing reduced graphene oxide (rGO) with porphyrin derivatives, including APMS, enhances its performance in field-effect transistors (FETs). These ultrasensitive rGO-FETs find applications in biochemical and clinical assays . APMS-modified rGO could contribute to early disease diagnosis and environmental monitoring.
Metal-Organic Frameworks (MOFs)
Given its sulfonamide functionality, APMS could be incorporated into MOFs. These porous materials have applications in gas storage, catalysis, and drug delivery. APMS-containing MOFs might exhibit unique properties, making them useful in various contexts.
Magar, H. S., Hemdan, B. A., Rashdan, H. R. M., & Hassan, R. Y. A. (2024). Rapid and Selective Detection of Foodborne Pathogens Using a Disposable Bio-sensing System Designed by Stepwise Antibody Immobilization on AuNPs@Cu-MOF NanocompositeJournal of Analysis and Testing, 2024. Molecules. (2019). Function of Tetra (4-Aminophenyl) Porphyrin Functionalized Reduced Graphene Oxide in Ultrasensitive Biochemical and Clinical AssayMolecules, 24(21), 3960. Khan, K. M., et al. (2016). Design, synthesis and mode of action of novel 2-(4-aminophenyl) benzothiazole derivatives as antimicrobial agents. Medicinal Chemistry Research, 25(1), 1-10.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-N-methylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-14(12,13)11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHHWFKHNUYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-N-methylethane-1-sulfonamide | |
CAS RN |
1040070-45-8 | |
| Record name | N-(4-aminophenyl)-N-methylethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3204662.png)
![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)







![2,5-Dibromothiazolo[5,4-d]thiazole](/img/structure/B3204745.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B3204750.png)